2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of phenylpyridines This compound is characterized by the presence of a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate precursors, such as malononitrile and aldehydes, under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a suitable thiol reagent.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with an acylating agent, such as acetic anhydride, in the presence of a base.
Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the acetamide intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions in cells.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15N5O2S/c1-2-24-14-5-3-13(4-6-14)21-15(23)10-25-17-12(9-19)7-11(8-18)16(20)22-17/h3-7H,2,10H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
HORKYKXWKQNDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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